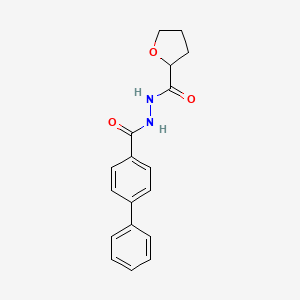![molecular formula C23H18N2OS B5215854 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.
作用機序
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide works by binding to the active site of glutaminase, thereby inhibiting its activity and reducing the production of glutamate, a key metabolite in glutamine metabolism. This leads to a decrease in cellular energy production and an increase in oxidative stress, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to selectively target cancer cells with high levels of glutaminase expression, while sparing normal cells with low levels of expression. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has also been shown to synergize with other anticancer agents, such as chemotherapy and radiation therapy, to enhance their efficacy.
実験室実験の利点と制限
One advantage of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide is its specificity for glutaminase, which allows for targeted inhibition of glutamine metabolism in cancer cells. However, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Additionally, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to induce resistance in some cancer cells, highlighting the need for further research to optimize its use in clinical settings.
将来の方向性
Future research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. Additionally, further studies could investigate the potential of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide in combination with other anticancer agents, as well as its potential applications in other diseases beyond cancer. Finally, research could also focus on identifying biomarkers that could predict the response of cancer cells to N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide treatment, allowing for personalized therapy for cancer patients.
合成法
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide can be synthesized using a multi-step process involving the reaction of 2-amino-3-methylbenzoic acid with thionyl chloride, followed by reaction with 2-aminobenzothiazole and then with 3-bromo-1-phenylprop-2-en-1-one. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been widely studied for its potential applications in cancer treatment, as cancer cells exhibit increased dependence on glutamine metabolism compared to normal cells. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to effectively inhibit glutaminase activity and induce apoptosis in cancer cells, leading to reduced tumor growth in animal models.
特性
IUPAC Name |
(E)-N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c1-16-18(23-25-20-11-5-6-13-21(20)27-23)10-7-12-19(16)24-22(26)15-14-17-8-3-2-4-9-17/h2-15H,1H3,(H,24,26)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBDYFUMKZLYRI-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)
![ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate](/img/structure/B5215797.png)
![2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5215805.png)
![4-ethyl-2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5215815.png)
![ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)



![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)
![3-[(4-nitrobenzyl)thio]propanoic acid](/img/structure/B5215853.png)
![diethyl 5-({[(4-fluorophenyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5215861.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5215865.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)